molecular formula C30H34O6 B15327877 2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

Cat. No.: B15327877
M. Wt: 490.6 g/mol
InChI Key: GLWAWFMOTOFEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is often achieved through extraction from natural sources. The compound can be extracted from plants using methods such as ethanol extraction or ultrasonic extraction . The extract is then purified using column chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone involves its interaction with cellular targets to induce cytotoxic effects. The compound is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone can be compared with other prenylated flavonoids, such as:

    Xanthohumol: Found in hops, xanthohumol also exhibits cytotoxic and antioxidant properties.

    Sophoraflavanone G: Isolated from Sophora flavescens, this compound has similar cytotoxic effects against cancer cells.

    Glabrene: Found in licorice, glabrene has estrogenic and antioxidant activities.

The uniqueness of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone lies in its specific combination of geranyl and prenyl groups, which contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3

InChI Key

GLWAWFMOTOFEGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.